Dilithium telluride

Description

Properties

CAS No. |

12136-59-3 |

|---|---|

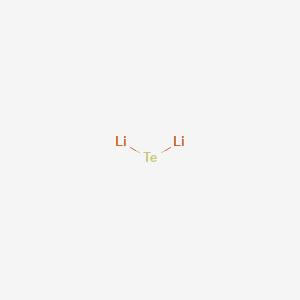

Molecular Formula |

Li2Te |

Molecular Weight |

141.5 g/mol |

InChI |

InChI=1S/2Li.Te |

InChI Key |

GKWAQTFPHUTRMG-UHFFFAOYSA-N |

SMILES |

[Li][Te][Li] |

Canonical SMILES |

[Li][Te][Li] |

Other CAS No. |

12136-59-3 |

Origin of Product |

United States |

Properties of Dilithium Telluride

The chemical and physical properties of dilithium (B8592608) telluride are well-documented, providing a basis for its scientific and industrial applications.

Table 1: Chemical and Physical

| Property | Value |

|---|---|

| Chemical Formula | Li₂Te |

| Molar Mass | 141.48 g/mol wikipedia.org |

| Appearance | White to light grey/yellow crystalline solid webelements.co.ukwikipedia.org |

| Melting Point | 1204°C webelements.co.ukguidechem.com |

| Crystal Structure | Antifluorite (cubic) webelements.co.ukwikipedia.org |

| Space Group | Fm-3m wikipedia.org |

| Lattice Constant | a = 0.6517 nm wikipedia.org |

| Oxidation State of Li | +1 webelements.co.ukshef.ac.uk |

Crystal Structure

Dilithium (B8592608) telluride crystallizes in the antifluorite structure, which is a cubic crystal system. webelements.co.ukwikipedia.org This structure is analogous to the fluorite (CaF₂) structure, but with the positions of the cations and anions reversed. In the Li₂Te lattice, the telluride anions (Te²⁻) form a face-centered cubic (FCC) arrangement, while the lithium cations (Li⁺) occupy the tetrahedral holes within that lattice. webelements.co.uk This arrangement results in a four-coordinate tetrahedral geometry for the lithium ions. webelements.co.uk The lattice parameter for its cubic unit cell is reported to be approximately 0.6517 nm. wikipedia.org

Synthesis

Several methods for the synthesis of dilithium (B8592608) telluride have been reported in the scientific literature.

Direct Reaction of Elements: One common method involves the direct reaction of stoichiometric amounts of lithium and tellurium. This reaction is typically carried out in an inert atmosphere, for example within a beryllium oxide crucible, at high temperatures, such as 950°C. wikipedia.org

Reaction in Liquid Ammonia (B1221849): Another established synthesis route involves reacting lithium metal with tellurium in liquid ammonia. webelements.co.ukshef.ac.uk This method allows for controlled reaction conditions to yield the desired dilithium telluride product. The balanced chemical equation for this reaction is: 2Li + Te → Li₂Te

From Lithium and Hydrogen Telluride: this compound can also be prepared through the reaction of lithium with hydrogen telluride (H₂Te).

Chemical Compounds Mentioned

Direct Synthesis Approaches

Direct synthesis methods involve the straightforward reaction of lithium and tellurium. These approaches are fundamental in producing dilithium telluride and can be performed under different reaction conditions to yield the desired product.

A primary method for synthesizing this compound involves the direct reaction of elemental lithium and tellurium. wikipedia.org This high-temperature synthesis is typically carried out in a controlled environment to prevent oxidation and ensure the formation of the desired compound. One common procedure involves heating a stoichiometric mixture of lithium and tellurium in a beryllium oxide crucible to 950°C. wikipedia.orgheegermaterials.com This process results in the formation of crystalline this compound. heegermaterials.com The reaction can be represented by the following equation:

The resulting this compound is a white crystalline solid with a melting point of 1204°C. heegermaterials.comshef.ac.uk This direct combination of elements is a reliable method for producing Li₂Te for various applications, including as a semiconductor material. heegermaterials.com

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Formula | Li₂Te |

| Molar Mass | 141.48 g·mol⁻¹ wikipedia.org |

| Appearance | Light grey or light yellow crystals wikipedia.org |

| Melting Point | 1204.5°C wikipedia.org |

| Crystal Structure | Calcium fluoride (B91410) structure (cubic) wikipedia.org |

An alternative to high-temperature synthesis is the reaction of lithium metal with tellurium in a liquid ammonia solution. shef.ac.ukwebelements.co.uk This low-temperature approach offers a different pathway to this compound and can be advantageous for certain applications. In this method, controlled amounts of tellurium are reacted with lithium dissolved in liquid ammonia. shef.ac.uk The reaction proceeds as follows:

This method is particularly useful for producing Li₂Te for further reactions in solution. The use of liquid ammonia as a solvent allows for the reaction to occur at significantly lower temperatures than the direct elemental reaction. shef.ac.ukwikipedia.org

Indirect Synthetic Routes and Precursor Chemistry

Indirect synthetic routes to this compound involve the use of precursors that are chemically transformed into the desired product. These methods often provide greater control over the reaction and can be used to generate Li₂Te in situ for subsequent reactions.

Reductive cleavage is a powerful technique for the synthesis of tellurides. In this approach, a tellurium-containing precursor is cleaved using a reducing agent to generate a telluride anion, which can then be reacted with a lithium source. For instance, diorgano ditellurides can be reduced to form organotellurolates, which are valuable intermediates in organotellurium chemistry. wikipedia.org

A notable example involves the reduction of elemental tellurium with lithium triethylborohydride (LiEt₃BH), also known as "superhydride". mdpi.comresearchgate.net This reaction generates dilithium ditelluride (Li₂Te₂) as a key intermediate. mdpi.comsemanticscholar.org While Li₂Te₂ is the primary product, these reaction systems can also lead to the formation of this compound. mdpi.comresearchgate.netunifi.it The choice of stoichiometry and reaction conditions can influence the relative amounts of Li₂Te and Li₂Te₂ formed. core.ac.uk

Organometallic precursors play a crucial role in the synthesis of this compound and related compounds. A common strategy involves the reaction of an organolithium reagent with elemental tellurium. wikipedia.orgthieme-connect.de For example, butyl lithium (BuLi) reacts with tellurium to form lithium butyltellurolate (BuTeLi). wikipedia.org

These organotellurolate anions can then be used in further synthetic transformations. wikipedia.org Another approach involves the oxidation of a dilithiated organophosphorus compound with tellurium to form a telluride. acs.org Specifically, the oxidation of {Li₂[PhP(NtBu)₂]} with tellurium yields the corresponding telluride. acs.org Vinylic tellurides can also serve as precursors to Z-vinylic cyanocuprates through transmetalation with lithium cuprates, highlighting the versatility of organotellurium compounds in synthesis. scielo.br

This compound and dilithium ditelluride are often generated in situ as reactive intermediates in various chemical transformations. mdpi.comresearchgate.net For example, the reaction of elemental tellurium with lithium triethylborohydride produces a dark red suspension of Li₂Te₂ in THF. mdpi.comsemanticscholar.org This intermediate can then react with electrophiles, such as epoxides, in nucleophilic ring-opening reactions. mdpi.comresearchgate.net

The reaction of epoxides with Li₂Te₂ can lead to the formation of β-hydroxy-ditellurides, which can then undergo further reactions. mdpi.comresearchgate.net Interestingly, under certain conditions, the reaction can unexpectedly yield β-hydroxy-alkyl ethyl tellurides instead of the expected ditellurides. mdpi.com This highlights the complex reactivity of these tellurium-containing intermediates. The formation of both Li₂Te and Li₂Te₂ from elemental tellurium and a reducing agent like lithium triethylborohydride provides access to a range of tellurium-containing products. mdpi.comresearchgate.netunifi.it

Control of Stoichiometry and Reaction Conditions in this compound Synthesis

The control of stoichiometry is a fundamental aspect of synthesizing this compound (Li₂Te) to ensure the formation of the desired compound with high purity. The primary method for controlling the stoichiometry is the precise management of the molar ratios of the lithium source and the elemental tellurium. shef.ac.uk

One established method for the synthesis of this compound involves the direct reaction of lithium metal with a controlled amount of tellurium in liquid ammonia. shef.ac.uk The reaction is represented as: 2Li + Te → Li₂Te

In this process, maintaining the correct 2:1 molar ratio of lithium to tellurium is crucial for obtaining pure this compound. An excess or deficit of either reactant will lead to the presence of unreacted starting materials or the formation of lithium polytellurides (Li₂Teₓ) as impurities.

Another approach involves the use of reducing agents, such as lithium triethylborohydride (LiEt₃BH), often referred to as "Superhydride®". mdpi.com The reaction between elemental tellurium and LiEt₃BH can be tuned to produce either this compound or dilithium ditelluride (Li₂Te₂), depending on the stoichiometry and reaction conditions. The generation of dilithium ditelluride occurs when a 1:1 molar ratio of elemental tellurium to LiEt₃BH is used. mdpi.com The formation of this compound would necessitate different stoichiometric ratios.

The reaction temperature can also be a critical parameter influencing the stoichiometry and structure of metal telluride products, as demonstrated in the synthesis of other metal tellurides like cadmium telluride (CdTe) nanoplatelets. mdpi.com While specific studies on the effect of temperature on the stoichiometry of bulk this compound synthesis are less common, it is a variable that can affect reaction kinetics and potentially the final product composition. For instance, in the synthesis of CdTe nanoplatelets, different temperatures led to varying cadmium-to-tellurium ratios. mdpi.com This principle suggests that precise temperature control during the synthesis of Li₂Te is advisable for reproducible results.

| Synthesis Method | Lithium Source | Tellurium Source | Solvent | Key Control Parameter |

| Direct Reaction | Lithium Metal | Elemental Tellurium | Liquid Ammonia | Molar Ratio (2:1 Li:Te) |

| Reduction Method | Lithium Triethylborohydride | Elemental Tellurium | Tetrahydrofuran (B95107) (THF) | Molar Ratio of Reactants |

This table summarizes key parameters for controlling stoichiometry in this compound synthesis.

Crystallographic Investigations

Crystallographic analysis is the cornerstone for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For this compound, these investigations have established its fundamental structural parameters and provided a basis for understanding the structure of more complex telluride compounds.

Determination of Crystal System and Space Group

This compound crystallizes in a cubic crystal system. webelements.co.ukwikipedia.org Its structure is isomorphous with other alkali metal chalcogenides, such as dilithium oxide (Li₂O) and dilithium selenide (B1212193) (Li₂Se), which also adopt a cubic structure. materialsproject.orgmaterialsproject.org Specifically, Li₂Te adopts the antifluorite structure type, which is characterized by the space group Fm-3m (No. 225). webelements.co.ukwikipedia.orgshef.ac.uk This high-symmetry space group dictates the arrangement of the lithium and tellurium ions within the crystal lattice.

Analysis of Atomic Coordination and Lattice Parameters

In the antifluorite structure of this compound, the coordination environment of the ions is well-defined. Each tellurium ion is surrounded by eight lithium ions in a cubic coordination geometry. Conversely, each lithium ion is tetrahedrally coordinated to four tellurium ions. webelements.co.ukshef.ac.uk This arrangement results in a stable, three-dimensional network.

The lattice parameter, a, which defines the size of the unit cell, has been determined to be approximately 0.6517 nm. wikipedia.org This value is consistent with the trend observed in the series of lithium chalcogenides, where the lattice parameter increases with the increasing ionic radius of the chalcogen anion.

Table 1: Crystallographic Data for this compound

| Parameter | Value | Reference |

| Crystal System | Cubic | webelements.co.ukwikipedia.org |

| Space Group | Fm-3m (No. 225) | webelements.co.ukwikipedia.orgshef.ac.uk |

| Prototypical Structure | Antifluorite (Na₂O) | webelements.co.ukshef.ac.uk |

| Lattice Parameter (a) | 0.6517 nm | wikipedia.org |

| Lithium Coordination | 4 (Tetrahedral) | webelements.co.ukshef.ac.uk |

| Tellurium Coordination | 8 (Cubic) | webelements.co.uk |

Structural Elucidation of this compound Complexes and Derivatives

The structural chemistry of telluride-containing compounds extends beyond the simple binary Li₂Te. The formation of dilithium complexes with organophosphorus telluride anions has been investigated, revealing more complex structural motifs. For example, the dilithium salt of the phosphonate (B1237965) dianion [PhP(Te)(NtBu)₂]²⁻ forms a dimeric structure, {Li(THF)₂[PhP(Te)(NtBu)₂]}₂. acs.org In this dimer, the monomeric units are linked by Li-Te bonds. acs.org Furthermore, transannular Li-Te interactions are observed, leading to a six-rung ladder structure. acs.org

In other instances, the nature of the bonding can be different. Studies on lithium tellurophosphinite, ditellurophosphinate, and selenotellurophosphinate complexes have shown that they can exist as ion-separated species in the solid state, with no direct tellurium-lithium bonding interactions. researchgate.net Instead, the lithium cations are solvated by molecules like tetrahydrofuran (THF) and tetramethylethylenediamine (TMEDA). researchgate.net The coordination behavior can be unique, as seen in a ditelluride complex where the dianionic ligand is attached to two lithium centers in both Te,Te' and Te,N bonding modes. researchgate.net The synthesis of N-heterocyclic stannylenes, which involves the reaction of a dilithium salt with SnCl₂, can lead to dimeric structures with a central {Sn₂Te₂} core after reaction with elemental tellurium. mdpi.com

Influence of Doping on Crystal Structure

The introduction of dopants into the crystal structure of telluride-based materials can significantly influence their crystallographic parameters and, consequently, their physical properties. While specific studies on the doping of simple this compound are not extensively detailed in the provided context, the effects of doping are well-documented in related telluride systems. For instance, in MnCoGe alloys, doping with lanthanum (La) leads to an increase in the lattice constants and the unit cell volume. nih.gov This expansion of the lattice is a direct consequence of the incorporation of the larger dopant atoms into the host structure. Such structural modifications are known to affect the magnetic and electronic properties of the material. nih.gov The principle that doping can alter the crystal structure is a fundamental concept in materials science and is applicable to a wide range of compounds, including tellurides.

Spectroscopic Characterization Methods

Spectroscopic techniques are invaluable for probing the local chemical environment and electronic structure of atoms within a compound. For this compound and its derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the structure and bonding in molecules and materials by observing the magnetic properties of atomic nuclei. For the study of this compound and related compounds, several nuclei are of interest, including ¹H, ¹³C, and, most importantly, ¹²⁵Te. acs.orgmdpi.com

The ¹²⁵Te nucleus is a spin ½ nucleus with a natural abundance of 7.07%, making it suitable for NMR studies. huji.ac.il It exhibits a very wide chemical shift range, which makes ¹²⁵Te NMR highly sensitive to the electronic environment of the tellurium atom. huji.ac.ilumanitoba.ca This technique is instrumental in the characterization of organotellurium compounds. huji.ac.il

In the context of this compound derivatives, ¹²⁵Te NMR has been used to characterize various species. For example, the formation of dilithium ditelluride (Li₂Te₂) as a key intermediate in certain reactions has been inferred from spectroscopic data. mdpi.com The chemical shifts in ¹²⁵Te NMR spectra are indicative of the tellurium oxidation state and the nature of the atoms bonded to it. researchgate.net For instance, ¹²⁵Te NMR data for trialkylphosphane tellurides have been compared, and deviations in chemical shifts have been interpreted in terms of the s-character of the P-Te bond. researchgate.net One-bond coupling constants (¹JP-Te) are also a significant parameter, with values that can differ substantially between organophosphorus(III)-tellurium and organophosphorus(V)-tellurium compounds. researchgate.net

¹H and ¹³C NMR are also routinely used to characterize the organic ligands present in this compound complexes, providing complementary structural information. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is an analytical technique that probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. researchgate.net While experimental IR spectra for this compound (Li₂Te) are not widely published, theoretical studies based on Density Functional Perturbation Theory (DFPT) have been conducted to predict its vibrational properties. univ-setif.dz These calculations provide valuable insight into the expected IR-active modes for Li₂Te, which crystallizes in the antifluorite structure.

In this structure, the Li-Te bonds are the primary absorbers of infrared radiation. The theoretical calculations predict a significant infrared-active transverse optical (TO) mode and a corresponding longitudinal optical (LO) mode. The splitting between these modes (LO-TO splitting) is a critical parameter that influences the dielectric properties of the material. For this compound, a strong infrared reflection is predicted to occur in the frequency range between the TO and LO modes. univ-setif.dz

Theoretical calculations place the primary infrared-active transverse optical (TO) phonon mode for this compound at approximately 255 cm⁻¹. univ-setif.dz This absorption corresponds to the stretching vibrations of the Li-Te lattice. The associated longitudinal optical (LO) mode is calculated to be at a higher frequency. The region between these modes is characterized by high reflectivity, making Li₂Te poorly transmissive to infrared radiation in this specific range. univ-setif.dz

Table 1: Calculated Infrared (IR) Spectroscopy Data for this compound

| Parameter | Calculated Value | Reference |

|---|---|---|

| Transverse Optical (TO) Mode (cm⁻¹) | ~255 | univ-setif.dz |

| Longitudinal Optical (LO) Mode (cm⁻¹) | ~320 | univ-setif.dz |

| High Reflectivity Range (cm⁻¹) | 138 - 320 | univ-setif.dz |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the elemental composition of a sample by measuring the mass-to-charge ratio of its ions. For solid-state materials like this compound, Glow Discharge Mass Spectrometry (GDMS) is a particularly suitable method. massint.co.ukeag.com GDMS utilizes a glow discharge plasma to sputter and ionize atoms from the sample surface, which are then analyzed by a mass spectrometer. uantwerpen.be This technique is known for its high sensitivity in detecting trace and ultra-trace element impurities in solid materials. eag.comeag.com

In a hypothetical GDMS analysis of a high-purity this compound sample, the resulting mass spectrum would be expected to show dominant peaks corresponding to the isotopes of lithium and tellurium. The ions are typically singly charged (e.g., Li⁺ and Te⁺), so their mass-to-charge ratio (m/z) corresponds to their isotopic mass. chemguide.co.uk

The analysis would provide two key pieces of information:

Isotopic Abundance : The relative intensities of the peaks for lithium isotopes (⁶Li and ⁷Li) and tellurium isotopes (¹²⁰Te, ¹²²Te, ¹²³Te, ¹²⁴Te, ¹²⁵Te, ¹²⁶Te, ¹²⁸Te, ¹³⁰Te) would reflect their natural isotopic abundances.

Purity Assessment : GDMS can detect nearly all elements in the periodic table, allowing for a full survey of elemental impurities within the Li₂Te material. eag.com The concentration of any impurities can be quantified with high precision, often down to parts-per-billion (ppb) levels. eag.com This is crucial for applications in semiconductors and electronics, where even minute amounts of contaminants can drastically alter the material's properties.

Because atomization and ionization are separated processes in GDMS, matrix effects are minimized, which allows for the use of standard Relative Sensitivity Factors (RSF) for semi-quantitative and quantitative analysis across different material types. massint.co.uk

Table 2: Primary Ions Expected in Mass Spectrometry of this compound

| Ion | Isotopes (Major) | Expected m/z |

|---|---|---|

| Li⁺ | ⁷Li, ⁶Li | ~7, ~6 |

| Te⁺ | ¹³⁰Te, ¹²⁸Te, ¹²⁶Te, ¹²⁵Te, ¹²⁴Te | ~130, ~128, ~126, ~125, ~124 |

Photoelectron Spectroscopy (PES)

Photoelectron Spectroscopy (PES), also known as X-ray Photoelectron Spectroscopy (XPS), is a surface-sensitive quantitative spectroscopic technique that analyzes the elemental composition, empirical formula, and chemical and electronic state of the elements within a material. specs-group.com The technique works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy of electrons that are emitted from the top 1-10 nm of the material. specs-group.com

For this compound (Li₂Te), PES analysis would provide critical information about its electronic structure. A typical PES spectrum plots the number of detected electrons versus their binding energy. Peaks in the spectrum correspond to the electron core levels, which are unique for each element.

Key findings from a PES analysis of Li₂Te would include:

Core Level Spectra : The spectrum would exhibit distinct peaks for the core electrons of lithium and tellurium. The Li 1s core level is expected at a specific binding energy, and the Te 3d core level would appear as a doublet (Te 3d₅/₂ and Te 3d₃/₂) due to spin-orbit coupling. For example, in related telluride compounds, Te 3d peaks have been observed with the Te 3d₅/₂ peak around 573.6 eV and the Te 3d₃/₂ peak around 583.9 eV. mdpi.com

Chemical State Analysis : Shifts in the binding energies of these core levels, known as chemical shifts, provide information about the oxidation states and local chemical environment of the atoms. In Li₂Te, a shift to higher binding energy for lithium and lower binding energy for tellurium compared to their elemental states would confirm the charge transfer from lithium to tellurium, consistent with the formation of an ionic compound.

Valence Band Structure : PES can also probe the valence band, providing insight into the density of states and the nature of chemical bonding (ionic vs. covalent character). researchgate.net

Table 3: Expected Core Level Peaks in PES for this compound

| Core Level | Expected Features | Information Provided |

|---|---|---|

| Li 1s | Single peak | Elemental presence and chemical state of Lithium |

| Te 3d | Spin-orbit doublet (3d₅/₂, 3d₃/₂) | Elemental presence and chemical state of Tellurium |

Raman Spectroscopy

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase, and molecular interactions. horiba.com It relies on the inelastic scattering of monochromatic light, usually from a laser source.

For crystalline materials like this compound, which adopts the antifluorite (Oₕ⁵, Fm-3m) crystal structure, group theory predicts the presence of specific Raman-active vibrational modes. univ-setif.dz In this structure, the tellurium ions occupy the sites of a face-centered cubic lattice, while the lithium ions occupy the tetrahedral interstitial sites.

According to theoretical calculations based on Density Functional Theory (DFT), this compound is expected to exhibit one primary Raman-active mode. univ-setif.dz This mode corresponds to the F₂g symmetry type and involves the vibration of the lithium atoms against the tellurium sublattice. The calculated frequency for this Raman-active mode is approximately 367 cm⁻¹. univ-setif.dz The presence and sharpness of this peak in an experimental spectrum would be indicative of the crystalline quality of the Li₂Te sample. The technique is highly sensitive to local structure and symmetry, making it a valuable tool for confirming the antifluorite phase and detecting any structural disorder or phase impurities. osti.gov

Table 4: Predicted Raman Spectroscopy Data for this compound

| Vibrational Mode Symmetry | Calculated Frequency (cm⁻¹) | Reference |

|---|---|---|

| F₂g | ~367 | univ-setif.dz |

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a highly sensitive, non-destructive optical technique used to determine the thickness and optical properties (complex refractive index) of thin films. horiba.com It measures the change in polarization of light upon reflection from a sample surface over a range of wavelengths. horiba.com

While direct experimental studies using spectroscopic ellipsometry on this compound are scarce, theoretical calculations provide predictions of its optical constants, namely the refractive index (n) and the extinction coefficient (k). univ-setif.dzresearchgate.net These parameters are crucial for designing optoelectronic devices.

The refractive index (n) describes how the speed of light is reduced when passing through the material, while the extinction coefficient (k) quantifies the amount of light absorbed at a given wavelength. For Li₂Te, theoretical studies predict the static refractive index, n(0), to be approximately 2.56. univ-setif.dz The frequency-dependent refractive index and extinction coefficient spectra have also been calculated. univ-setif.dz

An ellipsometry measurement on a Li₂Te thin film would involve fitting the experimental data (Ψ and Δ) to a model that includes the film thickness and its optical constants. The results would allow for precise determination of the film thickness down to the angstrom level and would provide the dispersion of n and k across the measured spectral range. This data can be used to derive other important properties, such as the material's dielectric function and absorption coefficient. rsc.org

Table 5: Calculated Optical Properties of this compound

| Optical Parameter | Calculated Value | Reference |

|---|---|---|

| Static Refractive Index (n(0)) | 2.56 | univ-setif.dz |

| Static Reflectivity (R(0)) | 0.192 | univ-setif.dz |

Advanced Diffraction Techniques

X-ray Diffraction (XRD) and Reciprocal Space Mapping

X-ray diffraction (XRD) is a fundamental technique for characterizing crystalline materials. It provides information on crystal structure, phase, and lattice parameters by analyzing the diffraction pattern produced when X-rays interact with the atomic planes of a crystal. malvernpanalytical.com this compound is known to crystallize in the antifluorite (Na₂O-type) structure, which belongs to the face-centered cubic (FCC) space group Fm-3m (No. 225). webelements.co.uk In this structure, the Te²⁻ anions form an FCC lattice, and the Li⁺ cations occupy all the tetrahedral holes. researchgate.netrsc.org

A powder XRD pattern of Li₂Te would show a series of diffraction peaks at specific 2θ angles, corresponding to the allowed reflections for the Fm-3m space group. Based on theoretical calculations and its lattice parameter (a ≈ 6.5 Å), the most intense peaks are expected to correspond to the (111), (200), and (220) crystallographic planes. univ-setif.dzmaterialsproject.org The precise positions and relative intensities of these peaks serve as a fingerprint for confirming the antifluorite phase of Li₂Te. researchgate.net

Reciprocal Space Mapping (RSM) is an advanced XRD technique that provides a two- or three-dimensional map of the diffracted intensity in reciprocal space. researchgate.net Unlike a standard 2θ-ω scan which probes a single line in reciprocal space, RSM collects data over an area, allowing for a much more comprehensive analysis of the crystal's structural properties. researchgate.netresearchgate.net For a Li₂Te thin film grown epitaxially on a substrate, RSM is invaluable for determining:

Strain and Relaxation : By comparing the lattice parameters of the film to the substrate, RSM can precisely quantify the degree of epitaxial strain and determine if the film is fully strained, partially relaxed, or fully relaxed.

Crystal Quality : The shape and width of the reciprocal lattice points provide information about the crystalline quality. Broadening of the peaks can indicate the presence of defects, mosaic tilt, or small crystallite size.

Lattice Tilt : RSM can separate the effects of lattice strain from lattice tilt (mosaicity), providing a clearer picture of the film's microstructure.

Table 6: Calculated X-ray Diffraction Data for this compound (Fm-3m)

| Miller Indices (hkl) | Calculated 2θ (Cu Kα, λ=1.5418 Å) | Relative Intensity (%) | Reference |

|---|---|---|---|

| (111) | 23.4 | 99.9 | materialsproject.org |

| (200) | 27.1 | 36.8 | materialsproject.org |

| (220) | 38.8 | 100.0 | materialsproject.org |

| (311) | 45.7 | 63.1 | materialsproject.org |

| (222) | 47.8 | 12.5 | materialsproject.org |

X-ray Absorption Spectroscopyacs.org

X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to investigate the local atomic and electronic structure of materials. unimi.itarxiv.org It is highly sensitive to the oxidation state, coordination chemistry, and interatomic distances of a specific absorbing element within a compound. unimi.it The technique involves tuning synchrotron-generated X-rays to the binding energy of a core electron of a target element and measuring the absorption coefficient as a function of X-ray energy. unimi.it An XAS spectrum is typically divided into two regions: the X-ray Absorption Near Edge Structure (XANES) and the Extended X-ray Absorption Fine Structure (EXAFS). unimi.itarxiv.org

The XANES region, which is close to the absorption edge, provides detailed information on the oxidation state and coordination environment (e.g., tetrahedral or octahedral) of the absorbing atom. unimi.it The EXAFS region, extending several hundred eV beyond the edge, contains oscillatory structures that arise from the scattering of the ejected photoelectron by neighboring atoms. unimi.it Analysis of the EXAFS region can yield precise information about the number, type, and distance of neighboring atoms, offering a detailed view of the local structure. arxiv.org

For this compound (Li₂Te), XAS can be employed to probe the local environment around both the lithium (Li) and tellurium (Te) atoms by tuning the incident X-ray energy to the respective K-edges.

Research Findings:

While specific, in-depth experimental XAS studies on this compound are not widely available in published literature, the technique's application to analogous lithium compounds provides insight into the data it can yield. For instance, Li K-edge XAS studies on compounds like lithium oxide (Li₂O) and lithium peroxide (Li₂O₂) reveal distinct spectral features that are highly sensitive to the local oxygen environment and the nature of the chemical bonds. researchgate.netlbl.gov Such analysis would be critical for Li₂Te to confirm the local coordination and electronic state of lithium.

XAS can be performed in different modes to gather depth-sensitive information. Total Electron Yield (TEY) mode is surface-sensitive, typically probing the top 2-10 nanometers of a material, while Total Fluorescence Yield (TFY) is more bulk-sensitive, with a probing depth of hundreds of nanometers. researchgate.netresearchgate.net This capability would be invaluable for assessing the bulk purity of Li₂Te and detecting any surface oxidation or degradation, which is a common issue with reactive lithium compounds. lbl.gov

The table below outlines the key structural parameters that XAS analysis could determine for this compound and their significance.

Table 1: Structural Parameters of this compound Determinable by XAS

This table outlines the key local structural and electronic parameters of Li₂Te that can be quantitatively assessed using X-ray Absorption Spectroscopy (XAS) and the significance of this information.

| Parameter | Description | Significance for this compound | Relevant XAS Region |

|---|---|---|---|

| Oxidation State | The formal charge of an atom in a compound. The energy position of the absorption edge is sensitive to the oxidation state of the absorbing atom. unimi.it | Confirmation of the Te2- and Li+ states, ensuring the material's phase purity and stoichiometry. | XANES |

| Coordination Number (CN) | The number of nearest-neighbor atoms directly bonded to the central absorbing atom. arxiv.org | Determines the local coordination environment (e.g., the number of Li atoms surrounding a Te atom) to confirm the antifluorite crystal structure. | EXAFS |

| Mean Nearest-Neighbor Distance (MNND) | The average distance from the absorbing atom to its nearest neighbors. arxiv.org | Provides precise Li-Te bond lengths, which are fundamental for understanding the crystal lattice and its properties. | EXAFS |

| Local Symmetry and Geometry | The geometric arrangement of atoms immediately surrounding the absorbing atom. Pre-edge features in the XANES spectrum are sensitive to local symmetry. | Verifies the expected tetrahedral coordination of tellurium by lithium and the cubic coordination of lithium by tellurium. | XANES |

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is extensively applied to predict the properties of solid-state materials like this compound. DFT calculations for Li₂Te are foundational to understanding its electronic, vibrational, and bonding characteristics. These calculations typically model the material in its crystalline form, most commonly the cubic anti-fluorite structure (space group Fm-3m).

The electronic band structure describes the ranges of energy that an electron is allowed to have within the crystal, while the band gap is a crucial parameter that determines the electronic and optical properties of a semiconductor. DFT calculations have been used to predict the band structure of Li₂Te.

First-principles calculations indicate that this compound possesses an indirect band gap. nih.gov This means the minimum energy state in the conduction band and the maximum energy state in the valence band occur at different momentum vectors (k-vectors) in the Brillouin zone. The calculated value of the band gap can vary depending on the specific exchange-correlation functional used in the DFT computation. For instance, calculations performed using the Perdew-Burke-Ernzerhof (PBE) functional, a common type of Generalized Gradient Approximation (GGA), predict a band gap of approximately 2.517 eV. aps.org It is a known tendency for semi-local DFT functionals to underestimate the true band gap of materials. aps.org

| Property | Calculated Value | Method | Source |

|---|---|---|---|

| Band Gap Type | Indirect | DFT | nih.gov |

| Band Gap Energy | 2.517 eV | DFT (PBEsol) | aps.org |

The Density of States (DOS) provides information about the number of available electronic states at each energy level. For Li₂Te, DOS calculations reveal the contributions of the constituent lithium (Li) and tellurium (Te) atoms to the electronic structure. nih.govaps.org

Analysis of the projected DOS shows that the states near the valence band maximum are predominantly composed of Te p-orbitals. aps.org The conduction band minimum, conversely, is formed by a hybridization of states, but the lower conduction bands also show significant tellurium character. The lithium atoms primarily contribute to states at higher energies in the conduction band. nih.govaps.org The total DOS plot confirms the presence of a band gap, appearing as a region of zero states separating the occupied valence bands from the unoccupied conduction bands. aps.org

Phonon dispersion relations describe the vibrational modes of the crystal lattice. These are crucial for understanding a material's thermal properties, stability, and electron-phonon interactions. DFT-based simulations of the phonon dispersion for Li₂Te have been performed. aps.org

The resulting phonon dispersion curves for the cubic Li₂Te structure show both acoustic and optical branches. The absence of any imaginary frequencies across the entire Brillouin zone indicates that the structure is dynamically stable. aps.org The study of phonon modes is essential for predicting properties like lattice thermal conductivity and for understanding phase transitions. icontrolpollution.com

The electronic wave functions and the resulting charge density distribution are direct outputs of DFT calculations. Analysis of the charge density provides insight into the nature of the chemical bonding within the material. researchgate.net By visualizing the electron density, one can distinguish between ionic bonding (where charge is transferred from one atom to another) and covalent bonding (where charge is shared between atoms).

In a material like Li₂Te, which combines a highly electropositive alkali metal (Li) with a less electronegative chalcogen (Te), the bonding is expected to be strongly ionic. Charge density analysis would typically show a significant transfer of charge from the lithium atoms to the tellurium atom, resulting in Li⁺ and Te²⁻ ions held together by electrostatic attraction. The spatial distribution of the valence electron density would be highly localized around the tellurium nuclei.

First-Principles Analysis and Quantum Chemical Modeling

First-principles analysis, also known as ab initio ("from the beginning") modeling, refers to a class of computational methods that rely on the fundamental laws of quantum mechanics without the use of empirical parameters derived from experimental data. chemrxiv.orgaip.org DFT is a prominent example of a first-principles method. chemrxiv.orgresearchgate.net

Quantum chemical modeling of this compound involves solving the Schrödinger equation, or its DFT equivalent (the Kohn-Sham equations), for the electrons in the material. chemrxiv.org This approach allows for the calculation of the total energy of the system, the forces on each atom, and the electronic structure. aip.org From these fundamental outputs, a wide range of material properties can be derived, including lattice parameters, bulk modulus, electronic band structures, and reaction energies. nih.govresearchgate.net These methods are crucial for providing a theoretical foundation for the properties observed in experiments and for predicting the behavior of materials under various conditions. uni-bayreuth.de

High-Throughput Computational Screening for this compound Systems

High-throughput computational screening is a research strategy that uses the power of modern supercomputers to systematically calculate the properties of a vast number of materials. figshare.com This approach enables the rapid identification of candidate materials with specific desired characteristics from large databases of known and hypothetical structures. aps.orgrsc.org

Lithium-containing compounds are frequently the subject of high-throughput screening studies, particularly in the search for new materials for energy storage applications, such as solid-state electrolytes for next-generation batteries. figshare.com In these screenings, computational tools automatically calculate key properties like ionic conductivity, electrochemical stability against lithium metal, and mechanical properties for thousands of candidates. rsc.org While specific high-throughput studies focusing exclusively on this compound are not prominent, Li-Te systems and other lithium chalcogenides are often included in broader screenings of Li-containing materials for solid-state battery applications. figshare.com This methodology offers a powerful pathway to discover novel materials within the lithium-tellurium chemical space that may possess enhanced properties.

Nucleophilic Reactivity of the Telluride Anion

The telluride anion (Te²⁻), as present in this compound, is a potent nucleophile. This high nucleophilicity drives its reactions with various organic substrates, leading to the formation of new carbon-tellurium bonds.

This compound readily participates in nucleophilic ring-opening reactions with strained three-membered heterocycles like epoxides and aziridines. mdpi.comresearchgate.netresearchgate.net These reactions are typically regioselective, with the telluride anion attacking the less sterically hindered carbon atom of the heterocyclic ring. researchgate.net

The reaction of Li₂Te with epoxides yields symmetrical β-hydroxy-tellurides. mdpi.com This process involves the attack of the telluride anion on one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a lithium alkoxide intermediate. Subsequent reaction with a second equivalent of the epoxide results in the formation of the symmetrical telluride.

Similarly, reactions with aziridines are expected to produce β-amino-tellurides, although specific studies detailing the use of this compound for this purpose are less common than for epoxides. mdpi.comresearchgate.netresearchgate.net The general reactivity pattern of nucleophilic ring-opening suggests that this compound would be an effective reagent for this transformation.

A summary of representative ring-opening reactions is presented below:

| Heterocycle | Reagent | Product Type | Reference |

| Epoxide | This compound (Li₂Te) | Symmetrical β-hydroxy-telluride | mdpi.com |

| Aziridine | This compound (Li₂Te) | β-amino-telluride | mdpi.comresearchgate.netresearchgate.net |

This compound is a key reagent for the synthesis of diorganotellurides through nucleophilic substitution reactions with organic halides. wikipedia.org It can react with both aromatic and olefinic halides to form the corresponding tellurium compounds. google.com

The reaction of Li₂Te with two equivalents of an alkyl or aryl bromide (RBr) leads to the formation of a symmetrical diorganotelluride (R₂Te) and lithium bromide (LiBr). wikipedia.org This method is a fundamental route to various organotellurium compounds.

Furthermore, this compound, often prepared from tellurium and an alkali metal trialkylborohydride, can react with aromatic and olefinic halides that are typically unactivated towards nucleophilic substitution. google.com This highlights the strong nucleophilic nature of the telluride reagent generated in this manner. For instance, it has been used in the synthesis of 1,3-ditelluroles from chloromethyltelluroalkynes. google.com

Formation and Reactivity of Dilithium Ditelluride Intermediates

This compound can serve as a precursor to dilithium ditelluride (Li₂Te₂). This transformation is particularly relevant in reactions where elemental tellurium is reduced by reagents like lithium triethylborohydride. mdpi.comresearchgate.net Under these conditions, both this compound and dilithium ditelluride can be formed. mdpi.com

Dilithium ditelluride itself is a reactive species. For example, it undergoes ring-opening reactions with epoxides to produce β-hydroxy ditellurides. mdpi.comresearchgate.net These intermediates can then be involved in subsequent transformations, such as transmetalation reactions. mdpi.com The formation of Li₂Te₂ from Li₂Te can occur in the presence of excess elemental tellurium.

Transmetalation Reactions (e.g., with triethyl borane, cyanocuprates)

Organotellurium compounds derived from this compound can undergo transmetalation reactions, which are valuable in organic synthesis for creating new organometallic reagents.

A notable example involves the reaction of β-hydroxy ditellurides, formed from the ring-opening of epoxides with dilithium ditelluride, with triethyl borane. mdpi.comresearchgate.net This transmetalation leads to the formation of unsymmetrical β-hydroxy-alkyl ethyl tellurides. mdpi.com The reaction is believed to proceed through an SH2 mechanism. mdpi.comresearchgate.net

Vinylic tellurides, which can be synthesized from precursors derived from this compound, undergo transmetalation with higher-order cyanocuprates. scielo.bracs.orgscielo.br For instance, Z-vinylic tellurides can be converted to Z-vinylic higher-order cyanocuprates with retention of the double bond's configuration. acs.org These resulting vinylic cuprates are useful synthetic intermediates, reacting with electrophiles like enones and epoxides. scielo.bracs.org The reaction of dilithium cyanocuprate with vinylic tellurides promotes a Te/Cu exchange, forming higher-order vinylic cyanocuprates. scielo.br

Reactions with Organometallic Reagents and Complex Formation

This compound and its derivatives are integral to the synthesis of various organometallic complexes. The telluride ligand can coordinate to metal centers, leading to a diverse range of structures.

For example, this compound can be used to synthesize phosphonate-containing complexes. The oxidation of {Li₂[PhP(NtBu)₂]} with tellurium results in the formation of the corresponding telluride {Li(THF)₂[PhP(Te)(NtBu)₂]}₂. acs.org X-ray crystallography has revealed dimeric structures for these types of complexes, where the monomeric units are linked by Li-Te bonds. acs.org In some cases, transannular Li-Te interactions are also observed. acs.org

Furthermore, this compound can be involved in the formation of complexes with other metals. For instance, the dilithium compound [Li(TMEDA)]₂[Te₂] exhibits asymmetric Te,Te′ and N,Te coordination to the lithium ions. core.ac.uk

Polymerization and Conjugated Material Synthesis

This compound has been employed in the synthesis of tellurium-containing polymers, which are of interest for their potential electrical conductive properties.

One example is the synthesis of poly(thiocarbonyltelluride) and poly(thiocarbonylditelluride). oup.com These polymers were synthesized by reacting this compound or dilithium ditelluride with thiophosgene. oup.com The resulting polymers are black powders and represent a class of materials where tellurium atoms are incorporated into a conjugated polymer chain. oup.com Such materials are being investigated for their potential as organic conductors. oup.com

The use of this compound in the reaction with aromatic dihalides can also lead to the formation of polymeric aromatic tellurides, further demonstrating its utility in the synthesis of novel materials. google.com

Redox Chemistry of Tellurium-Centered Anions

The redox chemistry of anions derived from this compound is centered on the telluride dianion (Te²⁻). This species can be readily oxidized, serving as a gateway to a rich series of polytelluride anions (Teₙ²⁻) and ultimately elemental tellurium. This behavior is fundamental to its synthetic utility and its application in energy storage systems.

The oxidation of the telluride anion can be viewed as a stepwise process, where Te²⁻ loses electrons to form Te-Te bonds. The initial oxidation product is the ditelluride anion (Te₂²⁻), which can be further oxidized to longer polytelluride chains. These reactions are reversible. For instance, elemental tellurium can be reduced by alkali metals, such as in the synthesis of alkali metal tellurides, to form these same anions in reverse order. wikipedia.orgthieme-connect.de

Te²⁻ ⇌ Te₂²⁻ ⇌ Te₃²⁻ ⇌ ... ⇌ Teₙ²⁻ ⇌ nTe

The formation of polytelluride anions is often accompanied by distinct color changes in solution, with deep purple, red, or violet colors being characteristic indicators of their presence. thieme-connect.dearxiv.org In some solid-state systems, a reversible redox equilibrium between telluride and ditelluride species (2Te²⁻ ↔ Te₂²⁻ + 2e⁻) can be controlled by temperature, leading to changes in the material's electronic properties. researchgate.net

2Li⁺ + Te + 2e⁻ ↔ Li₂Te

The operation of a Li-Te battery is a direct manifestation of the redox chemistry of tellurium anions. The process, however, is complicated by the generation of soluble intermediate polytellurides, which can lead to a "shuttle effect" that diminishes battery efficiency. acs.org Research has focused on using polar host materials to anchor these polytelluride intermediates and facilitate their efficient conversion. acs.org

The table below summarizes the key redox reactions and their standard potentials in a typical Li-Te electrochemical cell, illustrating the stepwise nature of the telluride anion's oxidation.

| Electrochemical Reaction | Standard Potential (V vs. Li/Li⁺) |

| 2Li⁺ + Te₈ + 2e⁻ ↔ Li₂Te₈ | ~2.13 V |

| 14Li⁺ + 3Li₂Te₈ + 14e⁻ ↔ 8Li₂Te₃ | ~1.95 V |

| 2Li⁺ + Li₂Te₃ + 2e⁻ ↔ 3Li₂Te | ~1.65 V |

| Overall: 2Li⁺ + Te + 2e⁻ ↔ Li₂Te |

Note: The intermediate species and potentials can vary based on cell conditions and electrolytes. The table represents a generalized pathway.

Beyond electrochemistry, the telluride anion from Na₂Te (an analogue of Li₂Te) can act as a reducing agent in synthetic chemistry. It is capable of donating electrons to suitable electrophiles, such as in the reaction with organic disulfides or sulfonyl chlorides to generate thiolate and sulfinate anions, respectively. scielo.brscielo.br

Phase Equilibria and Thermodynamic Investigations

Construction and Analysis of Binary Phase Diagrams (e.g., Lithium-Tellurium System)

The lithium-tellurium (Li-Te) binary phase diagram illustrates the equilibrium phases present at different temperatures and compositions. The system is characterized by the existence of two intermediate solid phases: dilithium (B8592608) telluride (Li₂Te) and lithium tritelluride (LiTe₃). wikipedia.org

Li₂Te is a congruently melting compound, meaning it melts at a constant temperature without a change in composition. Its melting point is notably high at 1204.5°C. wikipedia.org The compound possesses a cubic crystal structure, specifically the anti-fluorite type, with the space group Fm-3m. wikipedia.org

The Li-Te phase diagram is essential for various applications, including the development of lithium-tellurium batteries, as it provides critical information about the phases that form during charging and discharging cycles. researchgate.net Analysis of the diagram helps in predicting the behavior of Li-Te alloys and their suitability for use in chemical current sources. researchgate.net

| Feature | Description | Reference |

|---|---|---|

| Intermediate Compound | Dilithium telluride (Li₂Te) | wikipedia.org |

| Melting Point of Li₂Te | 1204.5°C | wikipedia.org |

| Crystal Structure of Li₂Te | Cubic (anti-fluorite) | wikipedia.org |

| Intermediate Compound | Lithium tritelluride (LiTe₃) | wikipedia.org |

| Decomposition of LiTe₃ | Decomposes below 304°C to form Li₂Te(c) and Te(c) | researchgate.net |

Thermodynamics of Phase Transitions in this compound Systems

Thermodynamic studies provide quantitative data on the stability and formation of compounds within the Li-Te system. A key parameter is the Gibbs free energy of formation (ΔG°f), which indicates the spontaneity of a compound's formation from its constituent elements.

The Gibbs free energy of formation for Li₂Te has been determined using electrochemical coulometric titration techniques. This method relies on the rapid diffusion of lithium in the system and the Li-Te phase diagram to calculate thermodynamic properties. researchgate.net For Li₂Te, the Gibbs free energy of formation was determined to be -82.1 ± 0.3 kcal/mol. researchgate.net

Further investigations have derived the change in free energy for specific reactions within the system. For the reaction involving the equilibrium between solid LiTe₃, solid Li₂Te, and tellurium vapor (Te₂), the change in free energy is given by the equation ΔG° = 7293 - 12.65T (cal). researchgate.net These thermodynamic data are crucial for predicting reaction directions and equilibrium conditions at various temperatures.

| Compound/Reaction | Thermodynamic Parameter | Value | Reference |

|---|---|---|---|

| Li₂Te | Gibbs Free Energy of Formation (ΔG°f) | -82.1 ± 0.3 kcal/mol | researchgate.net |

| Equilibrium between LiTe₃(s), Li₂Te(s), and Te₂(g) | Change in Free Energy (ΔG°) | 7293 - 12.65T (cal) | researchgate.net |

Investigation of Intermediate Solid Phases and Stability

The Li-Te system contains two well-documented intermediate solid phases: Li₂Te and LiTe₃. wikipedia.org

This compound (Li₂Te): This is the most stable compound in the system. It has a high melting point and a well-defined crystal structure. wikipedia.org Its stability is reflected in its highly negative Gibbs free energy of formation. researchgate.net First-principles studies based on density functional theory (DFT) have shown that Li₂Te in the anti-fluorite structure remains dynamically stable under high pressure, up to 25 GPa. researchgate.net

Lithium Tritelluride (LiTe₃): Unlike Li₂Te, LiTe₃ is not stable at lower temperatures. Thermodynamic data predicted, and it was subsequently verified, that LiTe₃ decomposes below 304°C to form solid this compound (Li₂Te) and solid tellurium (Te). researchgate.net This instability is a critical factor in the phase relationships within the Li-Te system at different temperatures.

The stability and properties of these intermediate phases are of significant interest for technological applications, particularly in the field of energy storage, where the formation and decomposition of these phases dictate the performance of Li-Te batteries. researchgate.net

| Compound | Formula | Melting Behavior | Stability | Crystal Structure | Reference |

|---|---|---|---|---|---|

| This compound | Li₂Te | Congruent melting at 1204.5°C | Stable compound | Cubic (anti-fluorite) | wikipedia.org |

| Lithium tritelluride | LiTe₃ | Incongruent | Decomposes below 304°C | - | wikipedia.orgresearchgate.net |

Applications in Advanced Materials Research

Emerging Applications in Thermoelectric Materials

Thermoelectric materials offer a direct pathway to convert thermal energy into electrical energy, presenting a significant opportunity for waste heat recovery and sustainable power generation. repec.org Dilithium (B8592608) telluride has been identified as a compound with excellent thermoelectric properties, making it a candidate for these applications. repec.org

The effectiveness of a thermoelectric material is measured by its dimensionless figure of merit (zT), a value determined by the Seebeck coefficient, electrical conductivity, and thermal conductivity. A primary goal in thermoelectric research is to maximize zT, which is often pursued through "rational design" strategies that involve precisely engineering the material's structure at various scales.

One of the most successful strategies for enhancing thermoelectric performance is the development of nanostructured materials. nih.gov For instance, creating two-dimensional (2D) nanostructures of materials like tin telluride (SnTe) has been shown to dramatically increase the zT value compared to its bulk form. This enhancement is attributed to a higher Seebeck coefficient and a significant reduction in thermal conductivity caused by increased phonon scattering at interfaces within the nanostructure. nih.govresearchgate.net

The successful development of high-performance thermoelectric materials is ultimately aimed at their integration into thermoelectric generators (TEGs) for practical applications, most notably waste heat recovery. researchgate.netnih.gov Industries such as automotive manufacturing and other industrial sectors generate vast amounts of waste heat that can be captured by TEGs and converted into useful electricity. rootsanalysis.com

Thermoelectric modules, the core components of TEGs, typically consist of p-type and n-type semiconductor materials connected electrically in series and thermally in parallel. Bismuth telluride is a commonly used material in commercial TEGs designed for low- to mid-temperature ranges (20–300 °C). nih.govresearchgate.net These devices are integrated into systems where a temperature gradient can be maintained, such as on the surface of an engine exhaust pipe or other industrial equipment. repec.orgnih.gov For example, a TEG integrated into the exhaust of a spark-ignition engine has been shown to generate nearly 70 watts of power. repec.org Although dilithium telluride is not yet a standard material in commercial TEGs, its promising thermoelectric properties suggest its potential for future use in such waste heat recovery systems, pending further research into device integration and long-term stability. repec.org

Potential in Semiconductor Technologies

As a semiconductor material, this compound possesses electronic properties that make it suitable for a range of electronic and optoelectronic devices. researchgate.netnih.govrootsanalysis.com

The semiconducting nature of this compound opens up possibilities for its use in fundamental electronic components like diodes and transistors. repec.org Research into related 2D materials, such as elemental tellurium (tellurene), has demonstrated the potential of tellurium-based materials in high-frequency electronics. researchgate.net Studies have shown the successful fabrication of radio frequency (RF) diodes using 2D-Te flakes, which have applications as mixers and power detectors. researchgate.net While the development of electronic devices specifically using Li₂Te is a more nascent field, its status as a semiconductor suggests it could be explored for similar thin-film electronic applications.

This compound is considered a valuable material for the fabrication of photodetectors and infrared sensors. repec.org The broader family of telluride compounds is well-established in this area. For example, cadmium telluride (CdTe) is known for its excellent optical and electrical properties and has been used to create high-performance, stretchable photodetectors with a broad photoresponse from 404 to 808 nm. researchgate.netrsc.org These devices demonstrate high photoresponsivity and detectivity. researchgate.netrsc.org The general suitability of tellurides for detecting electromagnetic radiation, particularly in the infrared spectrum, supports the potential of Li₂Te in developing next-generation sensing technologies. repec.org

Role in Advanced Energy Storage Systems

This compound is also being investigated for its potential contributions to advanced energy storage, particularly in the context of lithium-ion batteries (LIBs). repec.orgamericanelements.com Telluride-based materials are of interest as anode materials because they can offer high volumetric capacity, a key metric for compact energy storage. researchgate.net

Research into telluride-based composite anodes has shown promising results. A composite made of gallium telluride (Ga₂Te₃), titanium dioxide (TiO₂), and carbon demonstrated a high reversible specific capacity and excellent rate capability, outperforming many other gallium-based anodes. mdpi.com This highlights the potential of telluride compounds in high-performance battery electrodes.

A particularly relevant study investigated the electrochemical behavior of lead telluride (PbTe) as an anode material. researchgate.net During the electrochemical cycling, this compound (Li₂Te) was formed in situ. The presence of this Li₂Te phase was found to significantly reduce the overpotentials required to charge and discharge the battery at high rates. researchgate.net The study suggested that Li₂Te acts as a superionic conductor, improving the diffusion of lithium ions. researchgate.net This finding underscores a direct and beneficial role for Li₂Te in enhancing the performance of battery electrodes, even when formed as part of a conversion reaction. The primary challenge for telluride-based anodes remains managing the large volume changes that occur during the lithiation and delithiation processes, which can affect cycling stability. researchgate.net

Data Tables

Table 1: Electrochemical Performance of a Gallium Telluride-Based Composite Anode for LIBs This table summarizes the performance of a Ga₂Te₃-TiO₂-C composite anode, illustrating the potential of telluride-based materials in energy storage.

| Performance Metric | Value | Conditions |

| Reversible Specific Capacity | 769 mAh g⁻¹ | After 300 cycles at 100 mA g⁻¹ |

| Rate Capability (Capacity Retention) | 96% | At 10 A g⁻¹ relative to 0.1 A g⁻¹ |

| Data sourced from a study on Ga₂Te₃-TiO₂-C composite anodes. mdpi.com |

Table 2: Comparison of Anode Performance with In Situ Formed this compound This table highlights the impact of the Li₂Te phase on the cycling stability and rate capability of a lead-based anode compared to a lead oxide anode.

| Anode Material | Cycling Stability | Rate Capability |

| PbTe (forms Li₂Te) | Stable for 100 cycles | Performed stably at rates up to 10C |

| PbO (forms Li₂O) | Cycled poorly over 100 cycles | Not reported at high rates |

| Data sourced from a comparative study of PbTe and PbO anodes. researchgate.net |

Anode Materials for Lithium-Ion Batteries

Research into anode materials for lithium-ion batteries has identified this compound as a promising candidate. While tellurium itself has been investigated as a cathode material due to its high volumetric capacity, its potential as an anode material when combined with lithium is also being explored. researchgate.net The electrochemical behavior of materials like lead telluride (PbTe) has shown that during the charging process, Li₂Te is formed. researchgate.net The presence of this in-situ formed this compound appears to facilitate rapid alloying and de-alloying of lithium with the lead, suggesting that Li₂Te itself possesses favorable ionic conductivity. researchgate.net

In systems where Li₂Te is present, significantly reduced overpotentials are observed, which allows for faster charging and discharging of the battery. researchgate.net This is attributed to Li₂Te acting as a superionic conductor, thereby improving the diffusion of lithium ions within the electrode. researchgate.net Studies on tellurium-based anodes confined within a carbon host have demonstrated high reversible volumetric capacities and excellent high-rate capabilities, further underscoring the potential of telluride-based materials in high-performance anodes. researchgate.net

Contributions to High-Performance Battery Architectures

The integration of this compound and related materials is contributing to the development of high-performance battery architectures, including all-solid-state lithium-tellurium batteries. ubc.ca These next-generation batteries aim to provide higher energy output, improved safety, and a smaller form factor compared to conventional lithium-ion batteries. ubc.cajuniorminingnetwork.com The high electrical conductivity and volumetric capacity of tellurium are key factors driving this research. ubc.ca

Researchers are developing flexible gel polymer electrolytes that work in conjunction with a lithium anode and a tellurium cathode, creating quasi-solid-state lithium-tellurium batteries with enhanced performance over lithium-sulfur and lithium-selenium counterparts. ubc.ca These advanced architectures are expected to have a significantly longer battery life and a higher charging capacity. firsttellurium.com Furthermore, the use of a ceramic separator in novel battery structures can support high-activity anode materials and various solid-state electrolytes, paving the way for even more advanced battery designs. prologium.com The development of lithium-tellurium batteries is seen as a crucial step towards safer and more efficient energy storage solutions, with some projections suggesting they could extend battery life by up to 400%. juniorminingnetwork.comprnewswire.com

Table 1: Comparison of Battery Electrode Materials interactive_table

| Feature | Conventional Lithium-Ion (Graphite Anode) | Tellurium-Based Anodes | Lithium-Sulfur |

|---|---|---|---|

| Primary Advantage | Established technology, good cycle life | High volumetric capacity, high electrical conductivity | High theoretical specific capacity |

| Key Challenge | Limited energy density | Volume expansion during cycling | Polysulfide shuttling, low conductivity |

| Reported Energy Density Improvement | Baseline | Can store 50% more energy than conventional electrodes of the same size. financialnewsmedia.com | Holds 10 times the charge capacity of current materials. financialnewsmedia.com |

| Cycle Life Extension | Baseline | Lifespan extended by a factor of four in some configurations. financialnewsmedia.com | Degrades quickly over time. financialnewsmedia.com |

Contributions to Superconducting Materials Research (Indirect Relevance through Telluride Class)

While this compound itself is not a superconductor, the broader class of telluride materials has significant relevance in superconductivity research. Transition metal tellurides are a source of many interesting superconductors due to the unique chemical bonding of tellurium atoms. arxiv.org For instance, iron-based tellurides like iron selenide (B1212193) telluride (FeSeTe) are a major focus of study in high-temperature superconductivity. utwente.nlaip.orgpolito.it The superconducting properties of these materials can be tuned by adjusting the selenium-to-tellurium ratio or through chemical doping. aip.orgpolito.it

The study of ternary transition metal tellurides, such as Zr₆FeTe₂ and Sc₆FeTe₂, has revealed new families of d-electron superconductors. arxiv.org Furthermore, high-entropy-alloy tellurides have also been synthesized and shown to exhibit superconductivity. arxiv.orgjps.jp Research into materials like niobium telluride (NbTe₂) suggests it may be a topological superconductor, a class of materials with potential applications in quantum computing. physicsworld.com The investigation of these various telluride compounds provides fundamental insights into the mechanisms of superconductivity, a field in which this compound may play a role as a precursor or a component in more complex superconducting systems.

Role as Precursors in Thin Film Deposition Technologies (e.g., Sputtering Targets)

This compound is utilized as a precursor material in thin-film deposition technologies, most notably in the form of sputtering targets. americanelements.comsamaterials.com Sputtering is a physical vapor deposition (PVD) technique that allows for the deposition of ultra-high purity thin films of materials onto a substrate. americanelements.com High-purity this compound sputtering targets are used in the manufacturing of semiconductors, as well as for optical and display applications. americanelements.comsamaterials.com

These targets can be fabricated in various shapes and sizes to be compatible with a wide range of sputtering equipment. americanelements.com The resulting thin films are crucial for creating advanced electronic components, photovoltaic cells, and for research and development in materials science and nanotechnology. samaterials.com The use of Li₂Te sputtering targets enables the precise deposition of thin films with consistent quality, which is essential for the performance of these high-technology products. samaterials.comattelements.com

Catalytic Applications in Organic Synthesis

Tellurium compounds, in general, have found applications as catalysts in organic synthesis, and this compound plays a role as a key intermediate in some of these processes. mdpi.comresearchgate.net For example, in certain reactions, elemental tellurium is reduced by reagents like lithium triethylborohydride to form dilithium ditelluride (Li₂Te₂). mdpi.com This species can then act as a nucleophile in ring-opening reactions of epoxides to form β-hydroxy ditellurides. mdpi.com These intermediates can be further converted to other useful organotellurium compounds. mdpi.com

While direct catalytic applications of this compound are not extensively documented, the broader class of organotellurium compounds, which can be synthesized from precursors like Li₂Te, are known to catalyze various organic transformations. researchgate.net Transition metal tellurides have also shown significant catalytic activity, particularly in electrocatalysis for reactions like the hydrogen evolution reaction (HER) and the oxygen evolution reaction (OER). acs.orgfrontiersin.orgmdpi.com The catalytic efficiency of tellurides is often attributed to their high charge transport and the electrochemical tunability of the catalytic sites. frontiersin.org

Other Specialized Applications in Materials Science (e.g., optical devices)

This compound has potential applications in various specialized areas of materials science, including optical devices. nanorh.com Its properties make it suitable for use in infrared optical components and systems. nanorh.com The compound's semiconducting nature also allows for its use in the fabrication of photodetectors and other electronic devices. nanorh.com

Furthermore, the unique properties of Li₂Te may be beneficial in aerospace and defense technologies, particularly in infrared and sensing systems for applications like surveillance and target detection. nanorh.com In the realm of energy, materials science research explores a wide array of materials for applications in batteries, fuel cells, and solar cells, where telluride compounds are of growing interest. keaipublishing.compi-kem.co.uk

Compound Names Mentioned

Conclusion and Future Research Directions

Summary of Key Academic Contributions

Research into dilithium (B8592608) telluride has yielded fundamental knowledge about its structure, properties, and electrochemical behavior. A primary academic contribution is its characterization as a key component in high-capacity energy storage systems. Li-Te batteries are noted for their high theoretical volumetric capacity, and the final discharge product in these systems is dilithium telluride. nih.govresearchgate.net

Key academic milestones include:

Structural and Property Characterization: The fundamental solid-state structure of this compound has been identified as an anti-fluorite (Na₂O) type structure. webelements.co.ukshef.ac.uk In this arrangement, the lithium ions exhibit a 4-coordinate tetrahedral geometry. webelements.co.uk Its basic chemical and physical properties have been well-documented, providing a foundation for further research. shef.ac.uknih.gov

Electrochemical Application: A significant body of research has focused on Li₂Te's role in Li-Te batteries. These batteries are considered a potential next-generation energy storage solution due to the high electrical conductivity and volumetric capacity of tellurium compared to sulfur or selenium. nih.gov The theoretical gravimetric capacity of the Li₂Te system is reported as 420 mAh g⁻¹. researchgate.net

Synthesis Methods: Standardized synthesis routes have been established, with a common laboratory method involving the reaction of elemental tellurium with lithium metal dissolved in liquid ammonia (B1221849). webelements.co.ukshef.ac.uk

Role in Organic Synthesis: Beyond energy storage, Li₂Te serves as a precursor for generating other reactive species. For instance, it is used to prepare dilithium ditelluride (Li₂Te₂), a key reagent in the ring-opening reactions of epoxides to form β-hydroxy ditellurides, which are valuable intermediates in organic chemistry. researchgate.netmdpi.com

The table below summarizes some of the key properties of this compound.

| Property | Value |

| Chemical Formula | Li₂Te |

| Molar Mass | 141.48 g/mol |

| Appearance | White crystalline solid |

| Crystal Structure | Anti-fluorite |

| Melting Point | 1204°C |

| CAS Number | 12136-59-3 |

| Theoretical Capacity | 420 mAh g⁻¹ |

Data sourced from multiple references. researchgate.netshef.ac.uknih.gov

Unresolved Challenges and Open Questions in this compound Research

Despite its promise, particularly in energy storage, several significant challenges and open questions remain in the study and application of this compound and Li-Te systems.

Polytelluride Shuttle Effect: Analogous to the polysulfide issue in lithium-sulfur batteries, Li-Te cells suffer from the dissolution of intermediate lithium polytellurides (Li₂Teₓ) into the electrolyte. This "shuttle effect" leads to the migration of active material between the electrodes, causing rapid capacity decay and low coulombic efficiency. nih.gov Mitigating this remains the most critical challenge.

Volumetric Expansion: The conversion between tellurium and this compound during battery cycling is accompanied by significant volume changes, which can compromise the structural integrity of the electrode, leading to poor cycle life. researchgate.net

Host Material Optimization: While porous carbon is a common host material to confine tellurium and buffer volume changes, there are unresolved questions about the ideal architecture. The optimal pore size (micropores vs. mesopores), tellurium loading, and the nature of the interaction between tellurium and the carbon host are still subjects of intensive investigation to maximize performance and stability. researchgate.net

The following table outlines the main challenges and the corresponding research questions being addressed.

| Challenge | Open Research Questions |

| Polytelluride Shuttle Effect | How can lithium polytellurides be effectively anchored or confined within the cathode to prevent dissolution and migration? |

| Large Volume Expansion | What host materials or electrode architectures can best accommodate the ~200% volume change during the Te ↔ Li₂Te conversion? |

| Sluggish Reaction Kinetics | What catalysts or material modifications can lower the activation energy for the conversion to Li₂Te? |

| Host Material Design | What is the optimal balance between pore structure, surface chemistry, and conductivity in a host material for tellurium? |

Future Prospects for Advanced Material Development

Future research on this compound is poised to drive the development of advanced materials with tailored properties for specific applications.

Next-Generation Cathodes: The primary focus is on designing sophisticated composite materials for Li-Te batteries. This includes creating nanostructured hosts, such as hierarchical porous carbons, carbon nanotubes, and graphene, to effectively encapsulate tellurium. researchgate.netresearchgate.net Another promising avenue is the use of polar metal tellurides (e.g., CuTe, FeTe) as host materials that can form stronger chemical bonds with lithium polytellurides, thereby suppressing the shuttle effect. nih.gov

All-Solid-State Batteries: The integration of this compound-based cathodes into all-solid-state batteries is a significant future prospect. Replacing flammable liquid electrolytes with solid-state electrolytes could dramatically improve the safety and energy density of batteries, making them suitable for a wider range of applications. firsttellurium.com

Thermoelectric Materials: Nanostructured metal tellurides are being explored for their thermoelectric properties, which allow for the conversion of heat into electrical energy. nih.gov While research has focused on compounds like bismuth telluride, fundamental studies on Li₂Te could uncover new possibilities in this area.

Novel Polymer Synthesis: The use of Li₂Te as a building block for new tellurium-containing polymers with unique electronic or optical properties is an emerging field. oup.com These materials could find applications in electronics and materials science.

Interdisciplinary Research Opportunities

The complexity of the challenges and the breadth of potential applications for this compound create numerous opportunities for interdisciplinary collaboration.

Computational and Materials Science: The synergy between computational chemistry and materials science is crucial. Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) simulations are being used to predict the stability of new host materials, calculate Li-ion diffusion barriers, and understand the anchoring mechanisms of polytellurides. nih.gov These theoretical insights guide experimental efforts in synthesizing and testing new materials.

Chemical Engineering and Electrochemistry: Scalable production of nanostructured tellurium composites and the engineering of robust battery cells are essential for practical applications. This requires collaboration between chemical engineers, who can develop large-scale synthesis processes, and electrochemists, who can characterize device performance and degradation mechanisms.

Organic Chemistry and Materials Science: The use of Li₂Te in organotellurium chemistry provides a platform for creating novel molecules and polymers. researchgate.netmdpi.comresearchgate.net Collaboration between synthetic organic chemists and materials scientists could lead to the development of new "smart" materials with tailored catalytic, electronic, or antioxidant properties. mdpi.com

Condensed Matter Physics and Engineering: A deeper understanding of the fundamental charge transport mechanisms (both ionic and electronic) in Li₂Te and its composites is needed. Physicists can contribute by studying these properties, while engineers can apply this knowledge to design more efficient thermoelectric devices and battery electrodes. nih.gov

Q & A